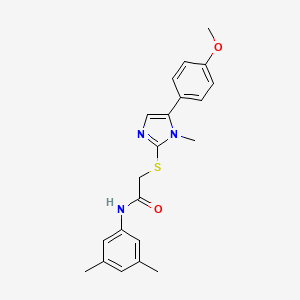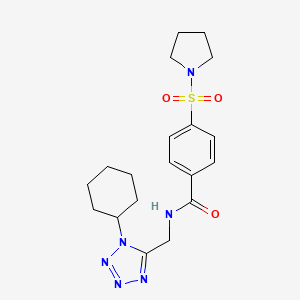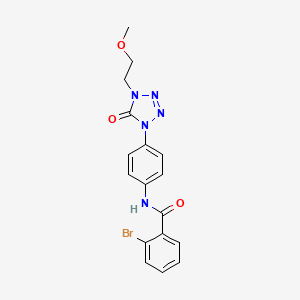![molecular formula C18H15Cl2FN2O B2362495 (Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile CAS No. 478039-53-1](/img/structure/B2362495.png)
(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile” is a chemical compound with the molecular formula C18H15Cl2FN2O . It is a solid substance .
Molecular Structure Analysis
The molecule demonstrates non-planarity in the solid state and a Z configuration for the exocyclic C=C bond . The Z form is stabilized by the presence of an intramolecular N—H…O hydrogen bond with an O…H interatomic distance of 2.18 (2) Å .Applications De Recherche Scientifique
Crystallographic and Molecular Structure Studies
- Crystallographic Analysis: The crystal structure of compounds similar to (Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile has been extensively studied. These analyses focus on the orientation and interactions of molecular groups, essential for understanding compound properties (Abrahams, McCormick, & Robson, 2009).
Chemical Behavior and Reactions
- Cyano Group Effects: Studies have examined the influence of cyano substituents on the acidity and basicity of related compounds, which is critical for predicting chemical reactivity and stability (Luna et al., 2007).
- Molecular Conformation Analysis: Investigations into molecular conformation, such as the Z/E isomerization in solutions, are crucial for understanding the dynamic behavior of such compounds (Afonin et al., 2018).
Synthesis and Characterization
- Novel Derivatives Synthesis: Research into the synthesis of new derivatives containing elements like fluorine and bromine highlights the compound's versatility for creating materials with potential optoelectronic applications (Chandrakantha et al., 2011).
- NMR Spectroscopy: Nuclear magnetic resonance (NMR) studies provide insight into the electronic environment and structural aspects of similar compounds, essential for their characterization and potential applications (Chiacchio et al., 1986).
Theoretical and Computational Studies
- Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods are employed to predict the behavior and properties of similar molecules, offering a theoretical basis for understanding their practical applications (Wei & Tang, 2009).
Spectroscopy and Optical Studies
- Absorption and Fluorescence Spectroscopy: Spectroscopic studies, including absorption and fluorescence, provide insights into the electronic transitions in similar molecules, which are fundamental for developing fluorescence sensors and other optical applications (Ressalan & Iyer, 2005).
Astrochemical and Astrobiological Relevance
- Astrochemical Interest: Some studies have highlighted the astrochemical and astrobiological significance of compounds structurally related to this compound, indicating a broader context for their importance beyond Earth-bound applications (Askeland et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O/c19-15-8-16(20)10-17(9-15)23-12-14(11-22)13-2-4-18(5-3-13)24-7-1-6-21/h2-5,8-10,12,23H,1,6-7H2/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILHEYRRARTSB-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)


![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2362429.png)


![2-(2-chlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2362433.png)